molecular formula C24H20N2O4 B11616640 2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-1H-indene-1,3(2H)-dione

2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-1H-indene-1,3(2H)-dione

Cat. No.: B11616640
M. Wt: 400.4 g/mol
InChI Key: ZLAMXDKZFNDPIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is a complex organic compound that features a morpholine ring, an indole structure, and a dihydroindene-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE typically involves multi-step organic reactionsThe final step involves the formation of the dihydroindene-dione moiety through cyclization reactions under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure high yield and purity. The process typically includes the use of catalysts and optimized reaction conditions to facilitate the formation of the desired product. Advanced purification techniques such as chromatography and recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-({1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the compound, enhancing its chemical diversity .

Scientific Research Applications

2-({1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-({1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is unique due to its combination of the morpholine, indole, and dihydroindene-dione structures. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-1H-indene-1,3(2H)-dione is a complex organic compound notable for its potential biological activities. This compound features a morpholine ring, an indole structure, and a dihydroindene-dione moiety, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular Formula C24H20N2O4
Molecular Weight 400.4 g/mol
IUPAC Name 2-[[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]methylidene]indene-1,3-dione
InChI Key ZLAMXDKZFNDPIU-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, including:

  • Staphylococcus aureus (including MRSA)
  • Mycobacterium tuberculosis

In a study evaluating its antibacterial activity, the compound demonstrated low minimum inhibitory concentrations (MIC) against MRSA, with values as low as 0.98μg/mL0.98\,\mu g/mL against resistant strains . The compound's effectiveness in inhibiting biofilm formation by S. aureus further underscores its potential as an antimicrobial agent.

Anticancer Activity

The compound has also shown promising results in cancer research. In vitro studies have revealed that it inhibits the proliferation of several cancer cell lines, including A549 (lung cancer) cells. The preferential suppression of rapidly dividing cells compared to slower-growing fibroblasts suggests a targeted action mechanism .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways within pathogens and cancer cells.
  • Receptor Modulation : It can bind to receptors that play roles in cell growth and survival, thereby exerting antiproliferative effects.

Study 1: Antimicrobial Evaluation

A recent study synthesized various derivatives of indole compounds, including the target compound, and evaluated their activity against S. aureus and MRSA strains. The results indicated that compounds closely related to this compound were effective at low concentrations .

Study 2: Anticancer Activity Assessment

Another investigation focused on the anticancer properties of the compound against A549 lung cancer cells. The findings revealed that the compound induced apoptosis in these cells while sparing normal fibroblast cells, highlighting its potential as a selective anticancer agent.

Properties

Molecular Formula

C24H20N2O4

Molecular Weight

400.4 g/mol

IUPAC Name

2-[[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]methylidene]indene-1,3-dione

InChI

InChI=1S/C24H20N2O4/c27-22(25-9-11-30-12-10-25)15-26-14-16(17-5-3-4-8-21(17)26)13-20-23(28)18-6-1-2-7-19(18)24(20)29/h1-8,13-14H,9-12,15H2

InChI Key

ZLAMXDKZFNDPIU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C=C4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.